6,7-DIMETHOXY-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}-3H-2-BENZOFURAN-1-ONE
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Overview
Description
6,7-DIMETHOXY-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}-3H-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is characterized by its unique structure, which includes methoxy groups and a thiazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6,7-DIMETHOXY-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}-3H-2-BENZOFURAN-1-ONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Methoxy Groups: Methoxy groups are typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Thiazole Ring Formation: The thiazole ring can be formed through the reaction of appropriate thioamides with α-haloketones.
Final Coupling: The final step involves coupling the thiazole moiety with the benzofuran core under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
6,7-DIMETHOXY-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}-3H-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of catalysts like aluminum chloride or ferric chloride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-DIMETHOXY-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}-3H-2-BENZOFURAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}-3H-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
6,7-DIMETHOXY-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}-3H-2-BENZOFURAN-1-ONE can be compared with other similar compounds, such as:
6,7-Dimethoxy-3,4-dihydroquinazoline-4-one: This compound shares the methoxy groups but differs in the core structure and biological activities.
6,7-Dimethoxy-2-benzofuran-1(3H)-one: Similar in the benzofuran core but lacks the thiazole moiety, leading to different chemical and biological properties.
7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]chromen-8-one: This compound has a similar methoxyphenyl group but differs in the overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
6,7-dimethoxy-3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-24-12-6-4-11(5-7-12)14-10-28-20(21-14)22-18-13-8-9-15(25-2)17(26-3)16(13)19(23)27-18/h4-10,18H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYRGHRXDAAAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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